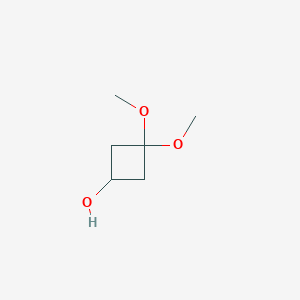

3,3-Dimethoxycyclobutan-1-ol

Description

3,3-Dimethoxycyclobutan-1-ol (CAS: Not explicitly provided in evidence) is a cyclobutane derivative featuring two methoxy groups at the 3-position and a hydroxyl group at the 1-position of the cyclobutane ring. Its structure combines the steric constraints of a four-membered ring with polar functional groups, making it a versatile intermediate for fragment-based drug design or stereoselective synthesis.

Properties

IUPAC Name |

3,3-dimethoxycyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-8-6(9-2)3-5(7)4-6/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJAHCCZKKZMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxycyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3,3-dimethoxypropene with a suitable cyclizing agent, such as a Lewis acid, to form the cyclobutane ring. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of 3,3-Dimethoxycyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxycyclobutan-1-ol undergoes various chemical reactions, including:

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, hydrocarbons.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Bioisosteric Applications

Bioisosteres are compounds that have similar chemical properties but differ in structure, which can lead to improved pharmacological profiles. The 3,3-dimethoxycyclobutan-1-ol structure is explored as a potential bioisostere for various functional groups in drug design.

- Replacement of Benzophenones : Recent studies suggest that 3,3-diaryloxetanes, which include derivatives of 3,3-dimethoxycyclobutan-1-ol, can serve as replacements for benzophenones. This substitution can enhance the physicochemical properties of drug-like molecules, such as metabolic stability and solubility. The incorporation of this motif has been shown to improve lipophilicity and cell permeability while maintaining chemical stability .

- Matched Molecular Pair Analysis (MMPA) : Research has utilized MMPA to compare the effects of replacing benzophenones with 3,3-diaryloxetanes on various properties including clearance rates and solubility. The findings indicate that these oxetanes provide comparable or superior benefits over traditional linkers used in drug discovery .

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a strategy that involves screening small chemical fragments to identify leads for drug development. The unique three-dimensional structure of cyclobutane derivatives like 3,3-dimethoxycyclobutan-1-ol offers several advantages in this context:

- Diversity in Chemical Space : The application of cyclobutane fragments can introduce diverse molecular shapes and functionalities into screening libraries. This diversity is crucial for targeting complex biological systems and enhancing binding affinities .

- Enhanced Binding Properties : Studies indicate that three-dimensional fragments can exhibit better binding characteristics due to their reduced planarity and increased spatial diversity. This property may facilitate interactions with challenging biological targets such as protein-protein interactions (PPIs) .

Case Study 1: Synthesis and Evaluation of Cyclobutane Fragments

A recent doctoral thesis highlighted the design and synthesis of cyclobutane fragments for use in FBDD. The research demonstrated that these fragments could effectively probe complex biological targets and lead to the identification of promising drug candidates .

Case Study 2: Chiral Cyclobutane Peptides

Another study focused on the synthesis of chiral cyclobutane-containing peptides intended for targeted drug delivery systems against Leishmania infections. These peptides showed enhanced cell penetration capabilities without cytotoxic effects on human cells, indicating their potential as safe therapeutic vectors .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3,3-Dimethoxycyclobutan-1-ol and its derivatives involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound may also modulate signaling pathways related to apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following cyclobutan-1-ol derivatives are structurally and functionally relevant to 3,3-Dimethoxycyclobutan-1-ol. Key distinctions arise from substituent variations, synthetic pathways, and applications:

3-(Methylamino)cyclobutan-1-ol (CAS 1354952-94-5)

- Structure: Features a methylamino group at the 3-position instead of methoxy groups.

- Properties: The amino group enhances nucleophilicity, making it suitable for coupling reactions. However, its cis/trans isomer mixture (5:1 ratio) complicates purification .

- Availability : Discontinued by suppliers, indicating challenges in synthesis or stability .

cis-3-(((5-Methylisoxazol-3-yl)methyl)amino)-3-propylcyclobutan-1-ol (VUF25586)

- Structure: Combines a propyl group and a 5-methylisoxazole-substituted amino group at the 3-position.

- Synthesis : Prepared via reductive amination (38% yield) with silica gel purification, reflecting moderate efficiency .

- Application : Designed for fragment-based drug discovery, leveraging the isoxazole moiety for target binding .

3-(3-Methoxyphenyl)-3-(dioxaborolanyl)cyclobutan-1-ol (3.307b)

- Structure : Incorporates a 3-methoxyphenyl and a boronate ester at the 3-position.

- Synthesis : Achieved via Zn(CN)₂-mediated coupling (91% yield), demonstrating high efficiency for boron-containing analogs .

- Utility : The boronate ester enables Suzuki-Miyaura cross-coupling, expanding its use in constructing complex architectures .

3-Methylcyclobutan-1-ol (CAS 20939-64-4)

- Structure : Simplest analog with a methyl group at the 3-position.

- Properties : Lower polarity compared to 3,3-Dimethoxycyclobutan-1-ol, reducing solubility in polar solvents .

- Isomerism : Exists as trans- and cis-isomers, with trans-3-methylcyclobutan-1-ol being more commonly available .

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol (CAS 1482040-16-3)

- Structure: Contains an aminomethyl group and a substituted phenyl ring.

- Application : Marketed as a pharmaceutical intermediate, highlighting its role in bioactive molecule synthesis .

Comparative Analysis Table

Research Findings and Trends

- Steric and Electronic Effects: The dimethoxy groups in 3,3-Dimethoxycyclobutan-1-ol increase steric hindrance and polarity compared to methyl or amino analogs, influencing reactivity in nucleophilic substitutions .

- Synthetic Efficiency: Boronate-containing derivatives (e.g., 3.307b) achieve higher yields due to optimized transition-metal-mediated protocols , whereas amino derivatives (e.g., VUF25586) face challenges in purification .

Biological Activity

3,3-Dimethoxycyclobutan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

3,3-Dimethoxycyclobutan-1-ol is characterized by its cyclobutane ring with two methoxy groups and a hydroxyl group attached. The molecular formula is , and it has been studied for its interactions with various biological targets.

Biological Activity

The biological activities of 3,3-Dimethoxycyclobutan-1-ol have been explored in several studies, focusing on its potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that compounds with cyclobutane structures exhibit antimicrobial properties. For instance, derivatives of cyclobutane have shown effectiveness against various bacterial strains, suggesting that 3,3-Dimethoxycyclobutan-1-ol may possess similar properties due to its structural characteristics .

2. Neurotropic Effects

Studies on related cyclobutane derivatives have revealed neurotropic effects, including the modulation of neurotransmitter systems. This suggests that 3,3-Dimethoxycyclobutan-1-ol could influence neurochemical pathways, potentially acting as a neuroprotective agent .

3. Anti-inflammatory Properties

The modulation of inflammatory pathways has also been noted in compounds with similar structures. The ability of such compounds to interact with G protein-coupled receptors (GPCRs) may contribute to their anti-inflammatory effects, making them candidates for treating conditions like diabetes and obesity .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of cyclobutane derivatives demonstrated that certain modifications to the cyclobutane ring enhanced antibacterial activity against Gram-positive bacteria. While specific data on 3,3-Dimethoxycyclobutan-1-ol is limited, the general trend suggests promising antimicrobial potential .

Case Study 2: Neuroprotective Properties

In a neuropharmacological study, a related compound showed significant neuroprotective effects in models of neurodegeneration. The mechanism was attributed to the compound's ability to inhibit excitotoxicity mediated by NMDA receptors. This insight raises the possibility that 3,3-Dimethoxycyclobutan-1-ol could exhibit similar protective effects .

Synthesis

The synthesis of 3,3-Dimethoxycyclobutan-1-ol can be achieved through various methods involving cyclization reactions and functional group modifications. Here’s a simplified synthetic pathway:

- Starting Material : Begin with an appropriate precursor containing a cyclobutane structure.

- Methoxylation : Introduce methoxy groups using methylating agents under basic conditions.

- Hydroxylation : Convert suitable functional groups to hydroxyl groups through reduction reactions.

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.